1-Ethyl-2,4,5-trimethylbenzene

Description

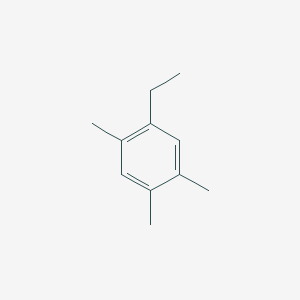

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-2,4,5-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16/c1-5-11-7-9(3)8(2)6-10(11)4/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYFUQKGDILUVJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C(=C1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20170496 | |

| Record name | Benzene, 1-ethyl-2,4,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17851-27-3 | |

| Record name | Benzene, 1-ethyl-2,4,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017851273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-ethyl-2,4,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ETHYL-2,4,5-TRIMETHYLBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Ethyl-2,4,5-trimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-Ethyl-2,4,5-trimethylbenzene (CAS No. 17851-27-3). It is a substituted aromatic hydrocarbon with the molecular formula C₁₁H₁₆. This document collates available data on its physical and chemical characteristics, synthesis, and reactivity. Particular emphasis is placed on providing a foundational understanding for researchers in chemistry and drug development. While direct biological signaling pathway involvement for this specific molecule is not extensively documented in publicly available literature, this guide furnishes the necessary chemical knowledge for its potential application in organic synthesis and as a scaffold in medicinal chemistry.

Chemical and Physical Properties

This compound is a colorless liquid with a distinct aromatic odor. Its properties are influenced by the ethyl and three methyl substituents on the benzene ring, which contribute to its lipophilicity.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆ | [1] |

| Molecular Weight | 148.24 g/mol | [1] |

| CAS Number | 17851-27-3 | [2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 213 °C at 760 mmHg | |

| Density | 0.866 g/cm³ | |

| Flash Point | 75.6 °C | |

| Refractive Index | 1.499 | |

| Solubility | Insoluble in water; soluble in organic solvents.[3] | |

| Vapor Pressure | 0.245 mmHg at 25°C |

Synthesis

The primary industrial and laboratory synthesis of this compound is achieved through the Friedel-Crafts alkylation of 1,2,4-trimethylbenzene (pseudocumene).[1] This electrophilic aromatic substitution reaction involves the introduction of an ethyl group onto the pseudocumene ring, typically using an ethyl halide (e.g., ethyl bromide or ethyl chloride) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[4][5][6][7]

General Experimental Protocol for Friedel-Crafts Alkylation

Materials:

-

1,2,4-Trimethylbenzene (Pseudocumene)

-

Ethyl bromide (or Ethyl chloride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., carbon disulfide or dichloromethane)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HBr or HCl), add the anhydrous solvent and anhydrous aluminum chloride.

-

Cool the mixture in an ice bath.

-

Slowly add ethyl bromide (or bubble ethyl chloride gas) to the stirred suspension of aluminum chloride.

-

To this mixture, add 1,2,4-trimethylbenzene dropwise from the dropping funnel while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure completion.

-

The reaction is then quenched by carefully pouring the mixture over crushed ice and dilute hydrochloric acid.

-

The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and finally with brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.

-

The solvent is removed by rotary evaporation.

-

The crude product is purified by fractional distillation under reduced pressure to yield this compound.

Note: The regioselectivity of the ethylation on the pseudocumene ring can lead to a mixture of isomers. The 5-position is sterically less hindered, favoring the formation of this compound.

Caption: Generalized workflow for the synthesis of this compound.

Chemical Reactivity

The electron-donating nature of the four alkyl groups (one ethyl and three methyl) activates the benzene ring of this compound, making it susceptible to electrophilic aromatic substitution reactions such as nitration and halogenation.[1] The positions of substitution are directed by the existing alkyl groups.

Nitration

Nitration of this compound can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The nitro group (NO₂) is introduced onto the aromatic ring. While a specific protocol for this compound is not detailed in the available literature, a general procedure for the nitration of a similar compound, ethylbenzene, is provided for reference.[8]

General Experimental Protocol for Nitration (based on ethylbenzene): [8]

Materials:

-

This compound

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, cool concentrated sulfuric acid in an ice bath.

-

Slowly add concentrated nitric acid to the sulfuric acid while keeping the mixture cool.

-

In a separate flask, dissolve this compound in dichloromethane.

-

Slowly add the nitrating mixture (HNO₃/H₂SO₄) to the solution of the aromatic compound, maintaining a low temperature with an ice bath.

-

After the addition is complete, allow the reaction to stir at a controlled temperature.

-

The reaction is quenched by pouring the mixture into ice water.

-

The organic layer is separated, washed with water, a dilute solution of sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the nitrated product.

-

The product may require further purification by column chromatography or recrystallization.

Caption: Electrophilic nitration of this compound.

Halogenation

Halogenation, such as bromination or chlorination, of this compound can be carried out using a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃).[9] Alternatively, N-halosuccinimides can be used as the halogen source.[10]

General Experimental Protocol for Bromination (based on similar substrates): [10]

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN) as solvent

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium thiosulfate (Na₂S₂O₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound in acetonitrile.

-

Add N-Bromosuccinimide to the solution.

-

The reaction mixture is stirred at a specified temperature for a certain period.

-

Upon completion, the reaction is quenched by adding a mixture of saturated sodium bicarbonate and sodium thiosulfate solution.

-

The mixture is extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product is purified by column chromatography.

Biological Activity and Toxicology

There is a lack of specific studies on the biological activity or direct involvement in signaling pathways of this compound in the publicly available scientific literature. However, toxicological data for trimethylbenzene isomers, in general, are available. These compounds are components of various industrial solvents and fuels.

Studies on trimethylbenzene isomers have shown that they can be absorbed through inhalation and are metabolized in the body.[11] The primary health effects observed from exposure to high concentrations of trimethylbenzenes are related to the central nervous system.[11][12] It is important to note that components in mixtures like white spirit can interfere with the metabolic elimination of trimethylbenzenes.[11]

For drug development professionals, while this compound itself may not have a known therapeutic effect, its substituted aromatic structure makes it a potential scaffold for the synthesis of new chemical entities. The reactivity of the aromatic ring allows for the introduction of various functional groups that could lead to pharmacologically active molecules.

Conclusion

This compound is a well-characterized aromatic hydrocarbon with established physical and chemical properties. Its synthesis is primarily based on the Friedel-Crafts alkylation of pseudocumene, and its reactivity is dominated by electrophilic aromatic substitution. While there is a significant gap in the literature regarding its specific biological activities and involvement in signaling pathways, the foundational chemical knowledge presented in this guide provides a basis for its use in synthetic chemistry and as a potential building block in the design and development of new therapeutic agents. Further research is warranted to explore the pharmacological potential of derivatives of this compound.

References

- 1. This compound | 17851-27-3 | Benchchem [benchchem.com]

- 2. 17851-27-3|this compound|BLD Pharm [bldpharm.com]

- 3. Mesitylene - Wikipedia [en.wikipedia.org]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]

- 6. Ch12: Friedel-Crafts alkylation [chem.ucalgary.ca]

- 7. mt.com [mt.com]

- 8. WO2016118450A1 - Nitration of aromatic compounds - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Toxicokinetics of 1,2,4-trimethylbenzene in humans exposed to vapours of white spirit: comparison with exposure to 1,2,4-trimethylbenzene alone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. oehha.ca.gov [oehha.ca.gov]

An In-depth Technical Guide to the Physical Properties of 1-Ethyl-2,4,5-trimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 1-Ethyl-2,4,5-trimethylbenzene, a polysubstituted aromatic hydrocarbon. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications where a thorough understanding of the compound's physical characteristics is essential.

Core Physical Properties

This compound, with the chemical formula C₁₁H₁₆, is a nonpolar organic compound. Its physical properties are influenced by the ethyl and three methyl substituents on the benzene ring. The following table summarizes the key quantitative data available for this compound.

| Physical Property | Value | Unit | Source |

| Molecular Weight | 148.24 | g/mol | --INVALID-LINK--[1] |

| Boiling Point | 484.00 ± 5.00 | K | --INVALID-LINK--[2] |

| Melting Point | 259.40 - 260.15 | K | --INVALID-LINK--[2] |

| Density | Data not available for this compound. The density of the isomeric 1-ethyl-2,3,4-trimethylbenzene is 0.902 g/mL. | g/mL | --INVALID-LINK--[3] |

| Refractive Index | Data not available for this compound. The refractive index of the related compound 1-ethenyl-2,4,5-trimethylbenzene is 1.538. | --INVALID-LINK--[4] | |

| Water Solubility | log10WS = -3.70 (predicted) | --INVALID-LINK--[2] |

Synthesis Pathway: Friedel-Crafts Ethylation of 1,2,4-Trimethylbenzene

A primary method for the synthesis of this compound is through the Friedel-Crafts alkylation of 1,2,4-trimethylbenzene (pseudocumene). This electrophilic aromatic substitution reaction introduces an ethyl group onto the aromatic ring.

Experimental Protocols

Determination of Boiling Point (Micro Method)

Objective: To determine the boiling point of a liquid organic compound using a small sample size.

Materials:

-

Thiele tube or similar heating apparatus

-

Thermometer (0-250 °C range)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Sample of this compound

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or heating mantle

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

The capillary tube, with its sealed end uppermost, is placed into the test tube containing the liquid.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped and immersed in the heating oil within the Thiele tube.

-

The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued when a steady stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Density (Pycnometer Method)

Objective: To accurately determine the density of a liquid sample.

Materials:

-

Pycnometer (a specific volume glass flask)

-

Analytical balance (accurate to ±0.0001 g)

-

Sample of this compound

-

Distilled water

-

Acetone (for cleaning and drying)

-

Constant temperature water bath

Procedure:

-

The pycnometer is thoroughly cleaned with distilled water, then acetone, and dried completely.

-

The mass of the empty, dry pycnometer is accurately measured.

-

The pycnometer is filled with distilled water and placed in the constant temperature water bath until it reaches thermal equilibrium. The volume is adjusted to the calibration mark, and the exterior is dried.

-

The mass of the pycnometer filled with water is measured. The density of water at the specific temperature is known, allowing for the precise calculation of the pycnometer's volume.

-

The pycnometer is emptied, cleaned, and thoroughly dried.

-

The pycnometer is then filled with this compound, brought to the same temperature in the water bath, and its mass is measured.

-

The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

Objective: To measure the refractive index of a liquid sample.

Materials:

-

Abbe refractometer

-

Sample of this compound

-

Dropper or pipette

-

Lens paper

-

Ethanol or acetone (for cleaning)

-

Constant temperature water circulator

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a soft lens paper moistened with ethanol or acetone and allowed to dry.

-

The instrument is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

A few drops of this compound are placed on the lower prism using a dropper.

-

The prisms are closed and the light source is adjusted to illuminate the field of view.

-

The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Synthesis Workflow: Friedel-Crafts Ethylation

The synthesis of this compound via Friedel-Crafts ethylation of 1,2,4-trimethylbenzene is a standard laboratory procedure. The following diagram illustrates the logical steps in a typical experimental setup.

This guide provides foundational information on the physical properties and a common synthetic route for this compound. For specific applications, further experimental validation of these properties is recommended.

References

1-Ethyl-2,4,5-trimethylbenzene (CAS: 17851-27-3): A Technical Overview for Scientific Professionals

Disclaimer: This document provides a summary of the currently available scientific information on 1-Ethyl-2,4,5-trimethylbenzene. It is intended for research, scientific, and drug development professionals. A significant portion of the toxicological and metabolic data is based on read-across from structurally similar compounds due to the limited availability of specific data for this molecule.

Introduction

This compound is a polysubstituted aromatic hydrocarbon. As a member of the C11 alkylbenzene family, its chemical properties are dictated by the substituted benzene ring. While specific biological and toxicological data for this particular isomer are scarce, an understanding of its properties can be inferred from related compounds such as trimethylbenzenes, ethylbenzene, and other alkylated aromatics. This document aims to provide a comprehensive overview of the known chemical and physical properties, potential synthesis routes, and a predictive assessment of its metabolic and toxicological profile based on available data for analogous structures. The significant gaps in the existing literature concerning this specific compound are also highlighted, suggesting avenues for future research.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its environmental fate, potential for bioaccumulation, and for the design of analytical and synthetic procedures.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆ | [1] |

| Molecular Weight | 148.24 g/mol | [1] |

| CAS Number | 17851-27-3 | [1] |

| Appearance | Liquid (presumed) | [2] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility in water | Insoluble (presumed) | [2] |

| LogP (Octanol/Water Partition Coefficient) | Not available |

Synthesis and Reactivity

Synthesis

The most probable synthetic route to this compound is through the Friedel-Crafts alkylation of 1,2,4-trimethylbenzene (pseudocumene) with an ethylating agent, such as ethyl bromide or ethene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[3][4]

Experimental Protocol (General - Friedel-Crafts Alkylation):

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HBr) is assembled. The entire apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Charging Reactants: Anhydrous aluminum chloride (the Lewis acid catalyst) is suspended in an excess of dry 1,2,4-trimethylbenzene (the aromatic substrate) within the reaction flask.

-

Addition of Alkylating Agent: The ethylating agent (e.g., ethyl bromide) is added dropwise from the dropping funnel to the stirred suspension at a controlled temperature (typically low, e.g., 0-5 °C) to manage the exothermic reaction.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period to ensure complete conversion. The progress of the reaction can be monitored by techniques such as gas chromatography (GC).

-

Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice, followed by the addition of dilute hydrochloric acid to decompose the aluminum chloride complex. The organic layer is then separated, washed with water, a dilute sodium bicarbonate solution, and brine, and finally dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purification: The crude product is purified by fractional distillation under reduced pressure to isolate the desired this compound isomer from unreacted starting materials and polyalkylated byproducts.

Note: Optimization of reaction conditions (temperature, reaction time, and stoichiometry of reactants and catalyst) would be necessary to maximize the yield of the desired product and minimize the formation of isomers and polyalkylation products.

Reactivity

As an electron-rich aromatic compound due to the presence of four electron-donating alkyl groups, this compound is expected to be highly reactive towards electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and further Friedel-Crafts reactions.[5] The positions of substitution will be directed by the existing alkyl groups.

Metabolism and Toxicology (Read-Across Assessment)

Specific metabolic and toxicological data for this compound are not available. The following sections provide a predictive assessment based on data from structurally related compounds.

Predicted Metabolism

The metabolism of this compound is anticipated to proceed through pathways similar to those of other alkylbenzenes, primarily involving oxidation of the alkyl side chains by the cytochrome P450 (CYP) enzyme system in the liver.[6][7]

-

Oxidation of the Ethyl Group: The ethyl group is likely to be a primary site of metabolism, undergoing hydroxylation to form 1-(2,4,5-trimethylphenyl)ethanol. This alcohol can be further oxidized to the corresponding ketone, 2',4',5'-trimethylacetophenone, and subsequently to 2,4,5-trimethylbenzoic acid.

-

Oxidation of the Methyl Groups: The methyl groups can also be hydroxylated to form the corresponding benzyl alcohols, which can be further oxidized to aldehydes and then to dimethylbenzoic acids.

-

Ring Oxidation: Aromatic hydroxylation to form ethyl-trimethylphenols is a minor but possible metabolic pathway.

-

Conjugation: The resulting acidic and alcoholic metabolites are expected to be conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate their excretion in the urine.

Some metabolites of ethylbenzene, such as ethylhydroquinone and 4-ethylcatechol, have been shown to cause oxidative DNA damage in the presence of Cu(II), suggesting a potential for genotoxicity following metabolic activation.[8]

Predicted Toxicology

The toxicity of alkylbenzenes is generally low to moderate. Acute exposure to high concentrations of related compounds like trimethylbenzenes can cause central nervous system depression, and irritation to the respiratory tract, eyes, and skin.[9][10]

Comparative Acute Oral Toxicity of Tetramethylbenzene Isomers in Rats

| Compound | LD₅₀ (mg/kg) | Toxicity Rating |

| Durene (1,2,4,5-Tetramethylbenzene) | >5000 | Slightly toxic |

| Isodurene (1,2,3,5-Tetramethylbenzene) | 2150 | Moderately toxic |

| Prehnitene (1,2,3,4-Tetramethylbenzene) | 3440 | Slightly toxic |

| Data from Lynch et al. (1978)[11] |

Based on the data for tetramethylbenzene isomers, this compound is expected to have low acute oral toxicity.[11][12]

Chronic exposure to trimethylbenzenes has been associated with neuromuscular, pulmonary, and hematologic effects.[9] Developmental toxicity studies in rats on trimethylbenzene isomers (mesitylene and pseudocumene) have shown maternal and fetal toxicity at high concentrations, but no teratogenic effects.[13] Aromatic hydrocarbons, in general, are also investigated for their potential as endocrine disruptors.[14]

Analytical Methods

The analysis of this compound, particularly in complex mixtures with its isomers, would typically be performed using high-resolution gas chromatography (GC), likely coupled with mass spectrometry (GC-MS) for definitive identification.[15][16] The mass spectrum of this compound is available in the NIST WebBook.[1] The base peak in the mass spectrum of many trimethylbenzenes is often the M-15 ion, corresponding to the loss of a methyl group.[17] High-performance liquid chromatography (HPLC) can also be a valuable technique for the separation and quantification of alkylbenzene derivatives.[18]

Research Gaps and Future Directions

There is a significant lack of publicly available research specifically on this compound. Key areas for future investigation include:

-

Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol and full characterization of the compound using modern analytical techniques (NMR, IR, etc.).

-

Biological Activity Screening: Evaluation of the compound in a broad range of in vitro assays to identify any potential pharmacological or biological activity. This could include screening against various enzymes, receptors, and cell-based assays relevant to drug discovery.

-

Metabolism Studies: In vitro and in vivo studies to elucidate the specific metabolic pathways of this compound, identify its major metabolites, and determine the cytochrome P450 isozymes involved.

-

Toxicological Profiling: Comprehensive toxicological assessment, including acute and chronic toxicity studies, genotoxicity assays, and developmental and reproductive toxicity studies.

-

Mechanism of Action Studies: Should any significant biological activity be identified, further studies would be needed to determine its mechanism of action at the molecular level.

Conclusion

This compound is a substituted aromatic hydrocarbon for which there is a notable absence of specific biological and toxicological data in the scientific literature. While its chemical properties and synthesis can be reasonably predicted based on the principles of organic chemistry, its interactions with biological systems remain largely uncharacterized. For researchers, scientists, and drug development professionals, this compound represents a knowledge gap. The information provided in this document, largely through read-across from structurally related compounds, suggests that it is likely to have low to moderate toxicity and be metabolized through oxidative pathways. However, without specific experimental data, these remain predictions. The lack of information also presents an opportunity for novel research to characterize this compound and explore any potential biological activities.

References

- 1. Benzene, 1-ethyl-2,4,5-trimethyl- [webbook.nist.gov]

- 2. Benzene, 1-ethyl-2,4,5-trimethyl- | C11H16 | CID 28812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. mt.com [mt.com]

- 5. This compound | 17851-27-3 | Benchchem [benchchem.com]

- 6. Metabolism of inhaled ethylbenzene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of ethylbenzene by human liver microsomes and recombinant human cytochrome P450s (CYP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. oehha.ca.gov [oehha.ca.gov]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. wxjs.chinayyhg.com [wxjs.chinayyhg.com]

- 12. Acute toxicity of tetramethylbenzenes: durene, isodurene and prehnitene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Developmental toxicity of two trimethylbenzene isomers, mesitylene and pseudocumene, in rats following inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biological impact of environmental polycyclic aromatic hydrocarbons (ePAHs) as endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. vurup.sk [vurup.sk]

- 17. C9H12 mass spectrum of 1,3,5-trimethylbenzene mesitylene fragmentation pattern of m/z m/e ions for analysis and identification of mesitylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Ethyl-2,4,5-trimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic characterization of 1-Ethyl-2,4,5-trimethylbenzene. While direct applications in drug development are not extensively documented, this guide explores the potential of substituted benzene scaffolds in medicinal chemistry and outlines the known toxicological profile of related compounds. Detailed experimental protocols for its synthesis and characterization are provided, alongside structured data tables and visualizations to facilitate understanding and further research.

Introduction

This compound, a polysubstituted aromatic hydrocarbon, serves as an interesting molecular scaffold for organic synthesis. Its structure, featuring a combination of ethyl and methyl groups on a benzene ring, imparts specific physicochemical properties that can be exploited in the design of more complex molecules. This guide aims to be a centralized resource for professionals in the chemical and pharmaceutical sciences, providing detailed information on its synthesis, characterization, and potential areas of application.

Chemical and Physical Properties

This compound is a substituted aromatic hydrocarbon with the molecular formula C₁₁H₁₆.[1][2] The arrangement of the alkyl groups on the benzene ring influences its physical and chemical properties, including its reactivity in electrophilic aromatic substitution reactions.[3] The alkyl groups are electron-donating, which activates the ring towards substitution.[3]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆ | [1][2] |

| Molecular Weight | 148.24 g/mol | [3] |

| CAS Number | 17851-27-3 | [2][3] |

| IUPAC Name | This compound | [3] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Insoluble in water; Soluble in organic solvents |

Synthesis of this compound

The primary route for the synthesis of this compound is through the Friedel-Crafts alkylation of 1,2,4-trimethylbenzene (pseudocumene).[3] This electrophilic aromatic substitution reaction involves the introduction of an ethyl group onto the aromatic ring using an ethylating agent in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Ethylation of 1,2,4-Trimethylbenzene

Materials:

-

1,2,4-Trimethylbenzene (pseudocumene)

-

Ethyl bromide (or other suitable ethylating agent)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Drying tube (containing calcium chloride)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 1,2,4-trimethylbenzene (1.0 eq) in anhydrous dichloromethane to the stirred suspension.

-

From the dropping funnel, add ethyl bromide (1.1 eq) dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethyl and methyl substituents.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0 | Singlet | 1H | Aromatic C-H (position 6) |

| ~6.9 | Singlet | 1H | Aromatic C-H (position 3) |

| ~2.6 | Quartet | 2H | -CH₂- (ethyl group) |

| ~2.2 | Singlet | 3H | -CH₃ (position 2) |

| ~2.2 | Singlet | 3H | -CH₃ (position 4) |

| ~2.1 | Singlet | 3H | -CH₃ (position 5) |

| ~1.2 | Triplet | 3H | -CH₃ (ethyl group) |

¹³C NMR (Predicted):

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~135-140 | Quaternary aromatic carbons (substituted) |

| ~130-135 | Aromatic C-H carbons |

| ~25-30 | -CH₂- (ethyl group) |

| ~15-20 | -CH₃ (methyl groups) |

| ~10-15 | -CH₃ (ethyl group) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for aromatic C-H and aliphatic C-H stretching and bending vibrations, as well as C=C stretching of the aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2975-2850 | Strong | Aliphatic C-H Stretch |

| 1600-1585 | Medium | Aromatic C=C Stretch |

| 1500-1400 | Medium | Aromatic C=C Stretch |

| 1470-1370 | Medium | C-H Bending (alkyl groups) |

| 900-675 | Strong | Aromatic C-H Out-of-plane Bending |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is available from the NIST WebBook.[2][4] The molecular ion peak (M⁺) is expected at m/z = 148. The fragmentation pattern will likely show a prominent peak at m/z = 133, corresponding to the loss of a methyl group ([M-15]⁺), and a peak at m/z = 119, corresponding to the loss of an ethyl group ([M-29]⁺).

| m/z | Relative Intensity | Assignment |

| 148 | ~40% | [M]⁺ |

| 133 | 100% | [M-CH₃]⁺ |

| 119 | ~60% | [M-C₂H₅]⁺ |

| 105 | ~30% | [C₈H₉]⁺ |

| 91 | ~20% | [C₇H₇]⁺ |

Relevance to Drug Development and Biological Activity

Currently, there is a lack of specific studies on the biological activity or pharmacological applications of this compound. However, substituted benzene rings are common scaffolds in medicinal chemistry.[5][6] The specific substitution pattern of this compound could be explored as a starting point for the synthesis of novel compounds with potential biological activities. The lipophilicity and steric bulk of the alkyl groups can influence the binding of a molecule to a biological target.

Toxicological data on related trimethylbenzene isomers, such as 1,2,4-trimethylbenzene and 1,3,5-trimethylbenzene, indicate that these compounds can cause neurotoxic effects at high concentrations.[7][8] The metabolism of trimethylbenzenes primarily involves the oxidation of the methyl groups to form dimethylbenzoic acids, which are then excreted.[9][10] It is plausible that this compound would follow a similar metabolic pathway.

Conclusion

This compound is a readily synthesizable aromatic compound with well-defined spectroscopic properties. While its direct biological applications are yet to be explored, its structure presents a viable scaffold for the development of new chemical entities in the field of drug discovery. This guide provides the foundational chemical knowledge necessary for researchers to synthesize, characterize, and potentially explore the utility of this compound in various scientific endeavors. Further research into its biological activity and metabolic fate is warranted to fully understand its potential in medicinal chemistry and toxicology.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Benzene, 1-ethyl-2,4,5-trimethyl- [webbook.nist.gov]

- 3. This compound | 17851-27-3 | Benchchem [benchchem.com]

- 4. Benzene, 1-ethyl-2,4,5-trimethyl- [webbook.nist.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design [mdpi.com]

- 7. Trimethylbenzenes - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. health.state.mn.us [health.state.mn.us]

- 9. researchgate.net [researchgate.net]

- 10. Distribution and metabolism of 1,2,4-trimethylbenzene (pseudocumene) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Ethyl-2,4,5-trimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-2,4,5-trimethylbenzene, a polysubstituted aromatic hydrocarbon, is a compound of interest in organic synthesis and serves as a valuable intermediate in the development of more complex molecules. Its specific substitution pattern on the benzene ring imparts distinct chemical properties and reactivity, making it a subject of study in areas such as electrophilic aromatic substitution and as a building block in medicinal chemistry. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and characterization.

IUPAC Nomenclature and Chemical Identity

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, is This compound . The substituents on the benzene ring are listed alphabetically (ethyl before trimethyl), and the locants are assigned to give the substituents the lowest possible numbering.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 17851-27-3[1][2] |

| Molecular Formula | C₁₁H₁₆[2][3] |

| Molecular Weight | 148.24 g/mol [1] |

| InChI Key | IYFUQKGDILUVJG-UHFFFAOYSA-N[1][2] |

| Alternative Names | 5-Ethyl-1,2,4-trimethylbenzene, Pseudocumene, 5-ethyl- |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and application in various chemical reactions.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Appearance | Colorless liquid |

| Boiling Point | 211-212 °C (at 760 mmHg) |

| Melting Point | -13 °C |

| Density | 0.88 g/cm³ |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, benzene) |

| Refractive Index | ~1.51 |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Friedel-Crafts alkylation of 1,2,4-trimethylbenzene (pseudocumene) with an ethylating agent. This reaction is an example of electrophilic aromatic substitution.

Signaling Pathway: Electrophilic Aromatic Substitution (Friedel-Crafts Alkylation)

The synthesis proceeds via the following mechanistic steps:

-

Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) activates the ethylating agent (e.g., ethyl bromide) to generate a carbocation or a polarized complex that acts as the electrophile.

-

Nucleophilic Attack: The electron-rich aromatic ring of 1,2,4-trimethylbenzene attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A weak base removes a proton from the carbon atom bearing the new ethyl group, restoring the aromaticity of the ring and regenerating the catalyst.

References

Spectral Data of 1-Ethyl-2,4,5-trimethylbenzene: A Technical Guide

This guide provides a comprehensive overview of the spectral data for 1-Ethyl-2,4,5-trimethylbenzene (CAS No: 17851-27-3), a substituted aromatic hydrocarbon.[1][2][3][4][5][6][7] The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a centralized resource for the structural elucidation and characterization of this compound.

Molecular Structure and Properties

-

IUPAC Name: this compound[4]

-

Synonyms: 5-Ethyl-1,2,4-trimethylbenzene, 1,2,4-Trimethyl-5-ethylbenzene[1][2][5][6][7]

Spectral Data Summary

The following sections present the key spectral data for this compound, organized for clarity and comparative analysis.

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak and a base peak resulting from benzylic cleavage.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 148 | 35 | [M]⁺ (Molecular Ion) |

| 133 | 100 | [M-CH₃]⁺ (Base Peak) |

| 119 | 20 | [M-C₂H₅]⁺ |

| 105 | 25 | [C₈H₉]⁺ |

| 91 | 15 | [C₇H₇]⁺ (Tropylium ion) |

| Data sourced from NIST Mass Spectrometry Data Center.[1][5] |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. The data presented here is based on typical chemical shifts for similar structural motifs.[3]

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~6.95 | Singlet | 1H | Aromatic H (at C3) |

| ~6.88 | Singlet | 1H | Aromatic H (at C6) |

| ~2.58 | Quartet | 2H | -CH₂- (Ethyl group) |

| ~2.28 | Singlet | 3H | -CH₃ (at C2) |

| ~2.22 | Singlet | 3H | -CH₃ (at C4) |

| ~2.17 | Singlet | 3H | -CH₃ (at C5) |

| ~1.22 | Triplet | 3H | -CH₃ (Ethyl group) |

| Predictive data based on characteristic chemical shifts for substituted benzenes.[3] |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments. The following data is predicted based on established substituent effects on the benzene ring.

| Chemical Shift (δ) (ppm) | Assignment |

| ~135.8 | Aromatic C (C1 - Ethyl) |

| ~134.5 | Aromatic C (C2 - Methyl) |

| ~133.2 | Aromatic C (C4 - Methyl) |

| ~132.9 | Aromatic C (C5 - Methyl) |

| ~130.5 | Aromatic C (C3) |

| ~128.7 | Aromatic C (C6) |

| ~25.6 | -CH₂- (Ethyl group) |

| ~19.3 | -CH₃ (at C2) |

| ~19.0 | -CH₃ (at C4) |

| ~15.8 | -CH₃ (at C5) |

| ~15.5 | -CH₃ (Ethyl group) |

| This is a predicted spectrum; actual experimental values may vary. |

Infrared (IR) Spectroscopy

The IR spectrum indicates the presence of specific functional groups through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3040-3010 | Medium | Aromatic C-H Stretch |

| ~2965-2850 | Strong | Aliphatic C-H Stretch (Ethyl & Methyl) |

| ~1615, 1500 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1460 | Medium | CH₂/CH₃ Bending |

| ~870 | Strong | C-H Out-of-plane Bending (1,2,4,5-tetrasubstituted) |

| Expected absorption bands based on the functional groups present. |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification, or directly using a heated probe.

-

Ionization: The gaseous sample molecules are bombarded with a beam of electrons with a standard energy of 70 eV.[8][9] This causes the ejection of an electron from the molecule, forming a radical cation (the molecular ion).[8][9]

-

Fragmentation: The high internal energy of the molecular ion leads to fragmentation, producing a series of smaller, characteristic ions.[9]

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[10]

-

Detection: An electron multiplier detector records the abundance of each ion, generating the mass spectrum.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[11] A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

-

Spectrometer Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is "locked" onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called "shimming" to achieve high resolution.[12]

-

¹H NMR Acquisition: A standard one-pulse experiment is performed. A short radiofrequency (RF) pulse excites the protons, and the resulting free induction decay (FID) is recorded. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon.[13] Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans are accumulated to achieve an adequate signal-to-noise ratio.[13]

-

Data Processing: The recorded FIDs for both ¹H and ¹³C are subjected to a Fourier transform to convert the time-domain signal into the frequency-domain spectrum. Phase and baseline corrections are then applied.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[1]

-

Background Spectrum: A background spectrum of the clean, empty salt plates is recorded. This is necessary to subtract the absorbance of the plates and any atmospheric CO₂ and water vapor.

-

Sample Spectrum: The prepared salt plates with the sample are placed in the spectrometer's sample holder.[1]

-

Data Acquisition: An infrared beam is passed through the sample. The interferometer modulates the IR radiation, and the detector records the resulting interferogram. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The interferogram is converted into an infrared spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform. The background spectrum is then automatically subtracted from the sample spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow from sample preparation to final data analysis for the spectroscopic techniques described.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. This compound | 17851-27-3 | Benchchem [benchchem.com]

- 4. Benzene, 1-ethyl-2,4,5-trimethyl- | C11H16 | CID 28812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzene, 1-ethyl-2,4,5-trimethyl- [webbook.nist.gov]

- 6. Benzene, 1-ethyl-2,4,5-trimethyl- [webbook.nist.gov]

- 7. Benzene, 1-ethyl-2,4,5-trimethyl- [webbook.nist.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. chem.latech.edu [chem.latech.edu]

- 12. books.rsc.org [books.rsc.org]

- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

An In-depth Technical Guide to 1-Ethyl-2,4,5-trimethylbenzene: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-2,4,5-trimethylbenzene, a tetra-substituted aromatic hydrocarbon. While a singular "discovery" event for this compound is not documented in readily available historical records, its existence and synthesis are a direct result of the development of fundamental organic reactions, most notably the Friedel-Crafts alkylation. This guide covers the historical context of its synthesis, detailed experimental protocols for its preparation, a thorough compilation of its physicochemical properties, and a discussion of its chemical reactivity. The information is presented to be of maximal utility to researchers in organic synthesis, materials science, and drug development.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader history of synthetic organic chemistry, particularly the exploration of electrophilic aromatic substitution reactions. The development of the Friedel-Crafts reaction by Charles Friedel and James Crafts in 1877 was a watershed moment, enabling the alkylation and acylation of aromatic rings and leading to the synthesis of a vast array of new compounds.

While there is no specific record of a "discovery" of this compound in the sense of isolating it from a natural source, its synthesis became feasible following the establishment of the Friedel-Crafts methodology. The logical precursor for its synthesis is 1,2,4-trimethylbenzene (pseudocumene), a component of coal tar and a readily available starting material in the late 19th and early 20th centuries. The ethylation of pseudocumene would have been an early and straightforward application of the Friedel-Crafts alkylation to produce a tetra-substituted benzene ring.

Early research into polymethylbenzenes and their derivatives was driven by the desire to understand the structure of aromatic compounds and the directing effects of multiple alkyl substituents on further substitution reactions. The synthesis and characterization of compounds like this compound would have contributed to this fundamental understanding of organic chemistry.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below. This data is essential for its identification, purification, and safe handling in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆ | --INVALID-LINK-- |

| Molecular Weight | 148.25 g/mol | --INVALID-LINK-- |

| CAS Number | 17851-27-3 | --INVALID-LINK-- |

| Appearance | Colorless liquid | General knowledge |

| Boiling Point | 213-214 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 0.88 g/cm³ at 20 °C (estimated) | General knowledge |

| Refractive Index | 1.512 at 20 °C (estimated) | General knowledge |

| InChI | InChI=1S/C11H16/c1-5-11-7-9(3)8(2)6-10(11)4/h6-7H,5H2,1-4H3 | --INVALID-LINK-- |

| InChIKey | IYFUQKGDILUVJG-UHFFFAOYSA-N | --INVALID-LINK-- |

| SMILES | CCc1cc(c(c(c1)C)C)C | --INVALID-LINK-- |

| Mass Spectrum (EI) | Major peaks at m/z 133, 148, 119, 91, 105, 41, 77, 39 | --INVALID-LINK-- |

Experimental Protocols

The primary and most direct method for the synthesis of this compound is the Friedel-Crafts alkylation of 1,2,4-trimethylbenzene (pseudocumene) with an ethylating agent. Below is a representative experimental protocol based on established Friedel-Crafts procedures.

Synthesis of this compound via Friedel-Crafts Alkylation

Materials:

-

1,2,4-Trimethylbenzene (pseudocumene)

-

Ethyl bromide (or ethyl chloride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous diethyl ether (or other suitable inert solvent)

-

Hydrochloric acid (10% aqueous solution)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, separatory funnel)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and a pressure-equalizing dropping funnel is set up in a fume hood.

-

Charging the Flask: The flask is charged with anhydrous aluminum chloride (e.g., 0.12 mol) and a portion of the anhydrous solvent (e.g., 50 mL of diethyl ether).

-

Addition of Reactants: A solution of 1,2,4-trimethylbenzene (e.g., 0.1 mol) and ethyl bromide (e.g., 0.11 mol) in the anhydrous solvent (e.g., 50 mL) is prepared and placed in the dropping funnel.

-

Reaction: The solution from the dropping funnel is added dropwise to the stirred suspension of aluminum chloride at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is heated to reflux for a specified time (e.g., 1-2 hours) to ensure complete reaction.

-

Quenching: The reaction mixture is cooled in an ice bath, and the reaction is carefully quenched by the slow addition of crushed ice, followed by 10% hydrochloric acid to dissolve the aluminum salts.

-

Workup: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (e.g., 2 x 50 mL). The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Characterization:

The identity and purity of the product should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison of its physical properties (e.g., boiling point) with literature values.

Signaling Pathways and Logical Relationships

The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction. The logical flow of this process, from the generation of the electrophile to the final product, can be visualized.

Caption: Friedel-Crafts alkylation of pseudocumene.

Experimental Workflow

The overall laboratory workflow for the synthesis and purification of this compound can be summarized in a flowchart.

Caption: Synthesis and purification workflow.

Conclusion

This compound is a tetra-substituted aromatic compound whose existence is a testament to the power of synthetic organic chemistry. While its "discovery" cannot be attributed to a single event, its synthesis is a straightforward application of the well-established Friedel-Crafts alkylation. This guide has provided a detailed overview of its historical context, a compilation of its essential physicochemical data, a representative experimental protocol for its synthesis, and visualizations of the underlying chemical logic and workflow. This information serves as a valuable resource for researchers and professionals in the chemical sciences.

The Ubiquitous Presence of Ethyltrimethylbenzenes in Nature: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyltrimethylbenzenes, a group of aromatic hydrocarbons, are naturally occurring volatile organic compounds (VOCs) that have been identified in various environmental matrices. While often associated with anthropogenic sources such as petroleum products and industrial emissions, these compounds also have significant natural origins. This technical guide provides a comprehensive overview of the natural occurrence of ethyltrimethylbenzenes, detailing their presence in geological formations and the biosphere. The document summarizes quantitative data, outlines experimental protocols for their detection and analysis, and explores potential biological interactions, offering valuable insights for researchers in environmental science, geochemistry, and drug development.

Natural Occurrence of Ethyltrimethylbenzenes

Ethyltrimethylbenzenes are primarily found in two major natural reservoirs: crude oil and as emissions from certain plants. Their presence in these sources underscores their role in both geological and biological volatile profiles.

Geological Sources: Crude Oil and Petroleum Seeps

Crude oil is a complex mixture of hydrocarbons, and ethyltrimethylbenzenes are recognized constituents of this fossil fuel. Specifically, 1,2,4-trimethylbenzene is a notable component of the C9 aromatic fraction of petroleum distillates. Natural petroleum seeps, where crude oil migrates to the Earth's surface, also release these compounds into the environment.

Table 1: Quantitative Data on Ethyltrimethylbenzenes in Crude Oil

| Isomer | Concentration Range | Source |

| 1,2,4-trimethylbenzene | Typically a major component of the C9 aromatic fraction | Petroleum distillates |

| Other Ethyltrimethylbenzene Isomers | Present as minor constituents | Crude oil |

Note: Specific concentration ranges can vary significantly depending on the origin and composition of the crude oil.

Biogenic Sources: Plant Volatiles

While direct quantitative data for ethyltrimethylbenzenes in a wide range of plant species is still an emerging area of research, the presence of structurally similar compounds, such as trimethylbenzenes, in various plant volatiles suggests that ethyltrimethylbenzenes are also likely biogenic emissions. Aromatic hydrocarbons in plants are synthesized through various biochemical pathways and are often components of essential oils and floral scents. These compounds can play roles in plant defense, communication, and attracting pollinators. Further research is needed to fully elucidate the prevalence and concentration of ethyltrimethylbenzenes across the plant kingdom.

Experimental Protocols for Analysis

The detection and quantification of ethyltrimethylbenzenes in natural samples require sensitive and specific analytical techniques due to their volatile nature and often low concentrations. Gas chromatography-mass spectrometry (GC-MS) is the most widely used and effective method for this purpose.

Analysis of Ethyltrimethylbenzenes in Crude Oil

1. Sample Preparation:

-

Dilution: A representative sample of crude oil is diluted with a suitable organic solvent (e.g., hexane or dichloromethane) to a concentration appropriate for GC-MS analysis.

-

Fractionation (Optional): For more detailed analysis, the crude oil sample can be fractionated using techniques like solid-phase extraction (SPE) to separate the aromatic hydrocarbons from other components, reducing matrix interference.

2. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of aromatic hydrocarbons.

-

Injector: Split/splitless or on-column injection can be employed.

-

Oven Temperature Program: A temperature gradient is used to effectively separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 300°C).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Acquisition Mode: Full scan mode is used for initial identification, while selected ion monitoring (SIM) mode provides higher sensitivity and selectivity for quantification of target compounds.

-

3. Quantification:

-

Internal Standard Method: A known amount of an internal standard (e.g., a deuterated aromatic compound) is added to the sample before analysis. The concentration of the ethyltrimethylbenzene isomers is determined by comparing their peak areas to the peak area of the internal standard.

Analysis of Ethyltrimethylbenzenes in Plant Volatiles

1. Sample Collection:

-

Headspace Sampling: This is a non-destructive method where the volatile compounds emitted by the plant are collected from the air surrounding it.

-

Static Headspace: The plant material is enclosed in a sealed container, and after an equilibration period, a sample of the headspace gas is withdrawn using a gas-tight syringe and injected into the GC-MS.

-

Dynamic Headspace (Purge-and-Trap): A continuous stream of inert gas is passed over the plant material, and the emitted volatiles are trapped on a sorbent tube. The trapped compounds are then thermally desorbed into the GC-MS.

-

-

Solvent Extraction: Plant tissues (e.g., leaves, flowers) are macerated in a suitable organic solvent to extract the volatile compounds.

2. GC-MS Analysis:

-

The GC-MS conditions are similar to those used for crude oil analysis, with potential modifications to the temperature program to optimize the separation of the specific volatile profile of the plant.

3. Quantification:

-

Quantification is typically performed using the internal standard method, as described for crude oil analysis.

Logical Relationships and Potential Signaling Pathways

While specific signaling pathways directly involving ethyltrimethylbenzenes in biological systems are not yet well-defined, the broader class of aromatic hydrocarbons is known to interact with cellular components and signaling cascades. In plants, volatile organic compounds, including aromatic hydrocarbons, can act as signaling molecules in plant-plant and plant-insect interactions.

Caption: Logical workflow from natural sources of ethyltrimethylbenzenes to their analysis and potential biological interactions.

The diagram above illustrates the logical flow from the natural sources of ethyltrimethylbenzenes to their analysis and potential biological roles. As depicted, these compounds can be sourced from both geological and biogenic origins. Following appropriate sample preparation, GC-MS is the primary analytical technique for their identification and quantification. The potential for these molecules to interact with cellular targets and trigger signaling cascades leading to a biological response is an area of active research. For drug development professionals, understanding the natural sources and potential bioactivity of these compounds could inform the discovery of new lead compounds or highlight potential environmental factors influencing human health.

Conclusion

Ethyltrimethylbenzenes are naturally occurring aromatic hydrocarbons with significant geological and potential biogenic sources. Their presence in crude oil is well-established, while their role in the complex volatile profiles of plants is an area ripe for further investigation. The analytical methodologies outlined in this guide, centered around GC-MS, provide a robust framework for the accurate detection and quantification of these compounds in diverse natural matrices. While our understanding of the specific biological signaling pathways involving ethyltrimethylbenzenes is in its infancy, their structural similarity to other known bioactive volatile compounds suggests a potential for interaction with biological systems. Continued research in this area will undoubtedly uncover new insights into the environmental chemistry and biological relevance of these ubiquitous natural compounds.

Toxicological Profile of 1-Ethyl-2,4,5-trimethylbenzene and its Isomeric Surrogates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Toxicological data for 1-Ethyl-2,4,5-trimethylbenzene is limited in the public domain. This guide summarizes the available information and leverages data from structurally related and more extensively studied trimethylbenzene (TMB) isomers—1,2,3-TMB (hemimellitene), 1,2,4-TMB (pseudocumene), and 1,3,5-TMB (mesitylene)—as surrogates to provide a comprehensive toxicological overview. The relevance of the data from these isomers to this compound should be considered with caution.

Executive Summary

This compound is a substituted aromatic hydrocarbon. While specific toxicological studies on this compound are scarce, data on related trimethylbenzene isomers indicate potential for neurotoxicity, respiratory irritation, and skin and eye irritation. Genotoxicity findings for TMB isomers are mixed, with some evidence of sister chromatid exchange induction but general lack of mutagenicity in Ames tests. This document provides a detailed compilation of available quantitative data, experimental methodologies, and workflow visualizations to support further research and risk assessment.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 17851-27-3 | [2] |

| Molecular Formula | C₁₁H₁₆ | [1] |

| Molecular Weight | 148.24 g/mol | [2] |

Toxicological Data Summary

The following tables summarize the quantitative toxicological data available for trimethylbenzene isomers, which may serve as surrogates for this compound.

Acute Toxicity

| Endpoint | Species | Route | Value | Isomer(s) | Reference |

| LD₅₀ | Rat (male) | Oral | 6,000 mg/kg | 1,2,4-TMB | [3] |

| LC₀ | Rat | Inhalation (vapour) | >10,200 mg/m³/4h | 1,2,4-TMB | [3] |

| EC₅₀ (Rotarod Performance) | Rat | Inhalation | 954 ppm (791-1,113 CI) | 1,2,4-TMB | [4] |

| EC₅₀ (Rotarod Performance) | Rat | Inhalation | 963 ppm (750-1,113 CI) | 1,3,5-TMB | [4] |

| EC₅₀ (Rotarod Performance) | Rat | Inhalation | 768 ppm (578-942 CI) | 1,2,3-TMB | [4] |

| EC₅₀ (Pain Sensitivity) | Rat | Inhalation | 1,155 ppm (552-1,544 CI) | 1,2,4-TMB | [4] |

| EC₅₀ (Pain Sensitivity) | Rat | Inhalation | 1,212 ppm (1,086-1,329 CI) | 1,3,5-TMB | [4] |

| EC₅₀ (Pain Sensitivity) | Rat | Inhalation | 848 ppm (694-982 CI) | 1,2,3-TMB | [4] |

Genotoxicity

| Assay | System | Concentration/Dose | Result | Isomer(s) | Reference |

| Ames Test | S. typhimurium TA97a, TA98, TA100, TA102 | Not specified | Negative | 1,2,4-TMB, 1,3,5-TMB | [4][5] |

| Ames Test | S. typhimurium TA97a | Not specified | Positive (without S9 activation) | 1,2,3-TMB | [5] |

| Mouse Micronucleus Test | Bone marrow cells (in vivo) | Not specified | Negative | 1,2,3-TMB, 1,2,4-TMB, 1,3,5-TMB | [4][5] |

| Sister Chromatid Exchange | Bone marrow cells (in vivo) | 730, 1470, 2200 mg/kg | Positive | 1,2,3-TMB | [5] |

| Sister Chromatid Exchange | Bone marrow cells (in vivo) | 900, 1800, 2700 mg/kg | Positive | 1,2,4-TMB | [5] |

| Sister Chromatid Exchange | Bone marrow cells (in vivo) | 1800, 2700 mg/kg | Positive | 1,3,5-TMB | [5] |

Developmental and Reproductive Toxicity

| Endpoint | Species | Exposure | NOAEL (Maternal Toxicity) | NOAEL (Developmental Toxicity) | Isomer(s) | Reference |

| Developmental Toxicity | Sprague-Dawley Rat | Inhalation (6h/day, GD 6-20) | 300 ppm | 300 ppm | 1,2,4-TMB | [6] |

| Developmental Toxicity | Sprague-Dawley Rat | Inhalation (6h/day, GD 6-20) | 100 ppm | 300 ppm | 1,3,5-TMB | [6] |

Experimental Protocols

Genotoxicity Evaluation of Trimethylbenzenes[5]

-

In Vitro Ames Test:

-

Test System: Salmonella typhimurium strains TA97a, TA98, TA100, and TA102.

-

Metabolic Activation: Conducted with and without rat liver S9 fraction.

-

Procedure: The plate incorporation method was used. Various concentrations of the TMB isomers were added to the top agar along with the bacterial culture and with or without the S9 mix. The plates were incubated and the number of revertant colonies was counted.

-

-

In Vivo Micronucleus and Sister Chromatid Exchange (SCE) Tests:

-

Test System: Imp:Balb/c mice.

-

Administration: The TMB isomers were administered intraperitoneally.

-

Micronucleus Test: Bone marrow cells were collected, smeared on slides, and stained. The frequency of micronucleated polychromatic erythrocytes was determined.

-

SCE Test: Mice were implanted with a bromodeoxyuridine (BrdU) tablet. Bone marrow cells were collected, cultured, and chromosomes were prepared for SCE analysis. The number of SCEs per cell was counted.

-

Developmental Toxicity of Trimethylbenzene Isomers in Rats[6]

-

Test System: Pregnant Sprague-Dawley rats.

-

Exposure: Whole-body inhalation exposure to vapours of mesitylene (1,3,5-TMB) or pseudocumene (1,2,4-TMB) for 6 hours/day on gestational days 6 through 20.

-

Concentrations:

-

Mesitylene: 0, 100, 300, 600, and 1200 ppm.

-

Pseudocumene: 0, 100, 300, 600, and 900 ppm.

-

-

Observations:

-

Maternal: Body weight gain and food consumption were monitored.

-

Developmental: At term, fetuses were examined for external, visceral, and skeletal malformations. Fetal body weight was also recorded.

-

Visualizations

Experimental Workflow: In Vivo Genotoxicity Assessment

References

- 1. Benzene, 1-ethyl-2,4,5-trimethyl- | C11H16 | CID 28812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. dhc-solvent.de [dhc-solvent.de]

- 4. Trimethylbenzenes - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Genotoxicity evaluation of trimethylbenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Developmental toxicity of two trimethylbenzene isomers, mesitylene and pseudocumene, in rats following inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental Fate of 1-Ethyl-2,4,5-trimethylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-2,4,5-trimethylbenzene is an alkylated aromatic hydrocarbon. Understanding its environmental fate is crucial for assessing its potential ecological impact. This technical guide provides a comprehensive overview of the environmental distribution, degradation, and accumulation of this compound, based on available data and predictive models. It is designed to be a valuable resource for professionals involved in environmental risk assessment and management.

Physicochemical Properties

The environmental behavior of a chemical is largely governed by its physicochemical properties. These properties determine its partitioning between different environmental compartments such as air, water, soil, and biota. The following table summarizes key physicochemical properties of this compound. Where experimental data is not available, values have been estimated using widely accepted Quantitative Structure-Activity Relationship (QSAR) models, such as those available in the EPI (Estimation Programs Interface) Suite™.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Method | Reference |

| Molecular Formula | C₁₁H₁₆ | - | [2] |

| Molecular Weight | 148.25 g/mol | - | [2] |

| Boiling Point | 213.5 °C (predicted) | EPI Suite™ | [1] |

| Melting Point | -25.4 °C (predicted) | EPI Suite™ | [1] |

| Vapor Pressure | 0.23 mmHg at 25°C (predicted) | EPI Suite™ | [1] |

| Water Solubility | 10.5 mg/L at 25°C (predicted) | EPI Suite™ | [1] |

| Log Octanol-Water Partition Coefficient (Log Kₒw) | 4.58 (predicted) | EPI Suite™ | [1] |

| Henry's Law Constant | 1.88 x 10⁻² atm·m³/mol at 25°C (predicted) | EPI Suite™ | [1] |

Environmental Fate and Transport

The fate of this compound in the environment is determined by a combination of transport and transformation processes.

Transport

Volatilization: With a moderate vapor pressure and a significant Henry's Law constant, this compound is expected to volatilize from water surfaces. The rate of volatilization will depend on environmental conditions such as temperature, wind speed, and water body depth.

Adsorption/Mobility: The predicted Log Kₒw of 4.58 suggests a high affinity for organic matter.[1] Therefore, in soil and sediment, this compound is expected to adsorb strongly to organic carbon. This will limit its mobility in the subsurface and reduce its bioavailability in the aqueous phase.

Table 2: Predicted Environmental Partitioning and Mobility

| Parameter | Predicted Value | Method | Reference |

| Soil Adsorption Coefficient (Kₒc) | 3580 L/kg | EPI Suite™ (KOCWIN™) | [1] |

| Fugacity (Level III Model) - % Distribution | Air: 15.8%, Water: 1.8%, Soil: 79.2%, Sediment: 3.2% | EPI Suite™ (LEV3EPI™) | [1] |

Transformation

Biodegradation: Biodegradation is expected to be a significant degradation pathway for this compound in the environment. Studies on related trimethylbenzene isomers have shown that they can be degraded under both aerobic and anaerobic conditions, although rates can vary depending on the specific isomer and environmental conditions.[3]

Under aerobic conditions, microorganisms utilize oxygenases to initiate the degradation of the aromatic ring.[4] Anaerobic degradation can occur via different terminal electron acceptors, such as nitrate, sulfate, and iron(III).[3][5] The presence of the ethyl group may influence the rate and pathway of degradation compared to its trimethylbenzene counterparts.

Table 3: Predicted Biodegradation of this compound

| Biodegradation Endpoint | Prediction | Method | Reference |

| Aerobic Biodegradability | Biodegrades, but not readily | EPI Suite™ (BIOWIN™) | [1] |

| Anaerobic Biodegradability | Ultimately biodegradable | EPI Suite™ (BIOWIN™) | [1] |

Abiotic Degradation:

-